molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9

7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1600887
CAS RN: 67193-97-9
M. Wt: 165.15 g/mol
InChI Key: GAHMCUIGTHMIFD-UHFFFAOYSA-N
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Description

7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one, also known as BHOB, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BHOB is a derivative of benzoxazine, which is a class of compounds that has been extensively studied for their unique chemical and physical properties. In

Scientific Research Applications

Synthesis and Derivative Development

  • A series of novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one were synthesized, showing the versatility of this compound in chemical synthesis (Guguloth, 2021).

Innovative Synthesis Methods

  • A new "one-pot" synthesis method was developed for multisubstituted 2-hydroxy-benzo[b][1,4]oxazins, demonstrating the efficiency of creating complex molecules from this compound (Zhang et al., 2018).

Potential Medical Applications

  • Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one were synthesized and tested as platelet aggregation inhibitors, indicating potential therapeutic applications (Tian et al., 2012).
  • Benzo[b][1,4]oxazin-3(4H)-one derivatives with antimicrobial properties against both Gram-positive and Gram-negative bacteria were synthesized (Fang et al., 2011).

Agronomic Applications

  • The compound's derivatives have shown potential agronomic utility due to their phytotoxic, antifungal, and antimicrobial properties, indicating its role in agricultural research (Macias et al., 2006).

Novel Chemical Libraries

  • The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, including novel tricycles, creates a foundation for exploring new chemical entities (Yuan et al., 2007).

Bioactivity Exploration

  • The (2H)-1,4-benzoxazin-3(4H)-one class has been extensively researched for its bioactive properties, suggesting potential pharmaceutical applications (Macias et al., 2009).

properties

IUPAC Name

7-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHMCUIGTHMIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434827
Record name 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

67193-97-9
Record name 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminobenzene-1,3-diol (2.5 g, 20 mmol) in tetrahydrofuran (30 mL), sodium bicarbonate (2.52 g, 30 mmol) was added and stirred for 10 minutes. Then 2-chloroacetyl chloride (1.6 mL, 20 mmol) was added to the above mixture. The resulting reaction mixture was stirred at ambient temperature for 18 hours. A precipitate formed and removed by filtration. The filtrate was concentrated to give the oil residue. The resulting residue was treated with 10% NaOH aqueous solution for 30 minutes. The aqueous layer was acidified with 1N hydrogen chloric acid and extracted with ethyl acetate, washed with brine and water. The organic layer was separated, dried (Na2SO4) and concentrated. The crude material was purified by silica gel chromatography using a 90:10 mixture of hexane and ethyl acetate as eluent to afford the title product as a white solid (1.4 g, 42% yield). 1H NMR (400 MHz, d6-DMSO) δ: 10.42 (1H, s), 9.23 (1H, s), 6.69 (1H, m), 6.35 (2H, m), 4.47 (2H, s). MS m/z: 164.01 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.52 g
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reactant
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Quantity
30 mL
Type
solvent
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Quantity
1.6 mL
Type
reactant
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0 (± 1) mol
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Yield
42%

Synthesis routes and methods II

Procedure details

K2CO3 (250 g, 1.8 mol, 4 eq) was dissolved in water (1100 mL) in a 3 L round bottomed flask, vacuum degassed 3 times, then cooled to 0 to 5° C. 4-Amino resorcinol HCl (73 g, 0.45 mol, 1 eq) was added though a strong nitrogen purge, and the blue solution was again degassed 3×. Choroacetyl chloride (45 mL, 64 g, 0.57 mol, 1.25 eq) was dissolved in toluene (225 mL), and was added over 1 h maintaining the temperature below 5° C. the ice bath was removed, and the mixture (biphasic with suspended crystalline product) was stirred overnight. The intermediate 2 was then isolated via filtration giving 53 g (71%) after a water wash (550 mL) and drying.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-N-(2,4-dihydroxyphenyl)acetamide (20 g, 0.0995 mol) in CH2Cl2 (250 mL) sodium hydride (7.164 g, 0.2985 mol) was slowly added at RT. The resulting mixture was stirred for 6 h before water (10 mL) was slowly added. The solution was concentrated in vacuo and purified with column chromatography using 100% CH2Cl2→25%→40% 90:10:1 CH2Cl2:MeOH:NH4OH to yield the title compound. MS (ESI, pos. ion) m/z: 166 (M+1). Mass cal'd for C8H7NO3: 165.04.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TG Albert - 2022 - opus4.kobv.de
This thesis is about the development of biased ligands for G protein-coupled receptors (GPCRs). We focused specifically on the intensively investigated β-adrenergic receptors and the 5…
Number of citations: 3 opus4.kobv.de
DS La, J Belzile, JV Bready, A Coxon… - Journal of medicinal …, 2008 - ACS Publications
Angiogenesis is vital for solid tumor growth, and its prevention is a proven strategy for the treatment of disease states such as cancer. The vascular endothelial growth factor (VEGF) …
Number of citations: 96 pubs.acs.org

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